Tizanidine is a centrally acting muscle relaxant with a variety of therapeutic applications, particularly in the management of spasticity. It is an imidazoline derivative that exerts its effects primarily through agonistic activity at alpha 2-adrenergic receptors. The efficacy and safety of tizanidine have been evaluated in numerous studies, highlighting its potential in treating conditions such as spinal cord injury, post-stroke spasticity, and neuropathic pain135.
In patients with spinal cord injury, tizanidine has been demonstrated to significantly reduce muscle tone as assessed by the Ashworth score. A multicenter study involving 124 patients showed that tizanidine, at an optimized dosage of up to 36 mg/d, effectively decreased spasticity without significant alterations in muscle strength or vital signs. The most common adverse events reported were somnolence, xerostomia, and fatigue1.
An investigation into the effects of tizanidine on post-stroke spastic hemiparesis revealed that the drug reduces spastically increased muscle tone. The study, which included 30 patients, suggested that tizanidine acts by enhancing presynaptic inhibition and reducing alpha motoneuron excitability, making it a suitable treatment option for spasticity characterized by decreased presynaptic inhibition and increased motoneuron excitability3.
Tizanidine has also been found to exert anti-nociceptive effects in models of neuropathic pain. In a study using a spared nerve injury model in rats, tizanidine was shown to attenuate mechanical and thermal hyperalgesia. The underlying mechanism involves the inhibition of the TLR4/NF-κB pathway, leading to a suppression of proinflammatory cytokine production. These findings suggest that tizanidine could be a promising therapeutic strategy for neuropathic pain5.
The selective antinociceptive effects of tizanidine have been observed in various animal models. For instance, in cats, tizanidine selectively depressed the excitation of dorsal horn neurons to noxious stimuli, which is indicative of its potential in pain management. The drug's effects are distinct from those of other muscle relaxants and are believed to be mediated by alpha 2-adrenoceptors478910.
Tizanidine-d4 is a deuterated form of Tizanidine, a medication primarily used as a muscle relaxant. It functions as an alpha-2 adrenergic agonist, which means it acts on specific receptors in the brain that help reduce muscle spasticity. Tizanidine-d4 is utilized in research settings, particularly for studies involving pharmacokinetics and drug metabolism due to its labeled isotopic nature.
Tizanidine-d4 is classified under small molecules and is identified by several synonyms, including 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine. Its molecular formula is , and it has a CAS number of 64461-82-1 . This compound is sourced from various chemical suppliers and databases such as PubChem and ChEMBL, where it is cataloged for research purposes .
The synthesis of Tizanidine-d4 involves the introduction of deuterium isotopes into the Tizanidine molecule. This process can be achieved through several methods:
Tizanidine-d4 retains the same core structure as Tizanidine but includes deuterium atoms at specific positions. The molecular structure features:
The molecular weight of Tizanidine-d4 is approximately 257.74 g/mol . The presence of deuterium can be identified through mass spectrometry, where it provides distinct isotopic patterns compared to non-deuterated compounds.
Tizanidine-d4 can participate in various chemical reactions typical for its functional groups:
The stability and reactivity of Tizanidine-d4 are similar to those of its non-deuterated counterpart, making it suitable for various chemical transformations relevant in pharmacological studies.
Tizanidine-d4 functions by activating alpha-2 adrenergic receptors in the central nervous system. This activation inhibits presynaptic release of norepinephrine, leading to decreased excitatory neurotransmission and resulting in muscle relaxation.
Studies indicate that Tizanidine has a rapid onset of action with peak effects occurring within 1-2 hours after administration. The pharmacokinetics of Tizanidine-d4 are often studied to understand how deuteration affects drug metabolism and elimination compared to standard Tizanidine .
Tizanidine-d4 appears as a white to off-white powder. Its solubility characteristics are similar to those of Tizanidine, being soluble in water and organic solvents like ethanol.
Relevant analytical methods such as high-performance liquid chromatography are employed to assess purity and concentration during formulation and analysis.
Tizanidine-d4 serves primarily as a research tool in pharmacology and medicinal chemistry. Its applications include:
Due to its unique isotopic characteristics, Tizanidine-d4 provides valuable insights into drug behavior that can enhance therapeutic strategies in treating muscle spasticity and related conditions .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3